3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde
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Overview
Description
3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a pyrrolidine ring with an oxo and carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde typically involves the reaction of dimethylamine with a suitable precursor, such as a pyrrolidine derivative. One common method involves the condensation of dimethylamine with a pyrrolidine-2,3-dione under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-2,3-dione derivatives, while reduction can produce hydroxylated pyrrolidine compounds.
Scientific Research Applications
3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxo and carbaldehyde groups can act as electrophilic centers. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methylidene]furan-2(3H)-thione: This compound shares a similar dimethylamino-methylidene structure but with a furan ring instead of a pyrrolidine ring.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Known for its use in peptide synthesis and protein crosslinking, this compound also contains a dimethylamino group.
Uniqueness
3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde is unique due to its specific combination of functional groups and the resulting reactivity. The presence of both oxo and carbaldehyde groups in a pyrrolidine ring provides distinct chemical properties that are not commonly found in other similar compounds.
Properties
CAS No. |
89587-13-3 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-2-oxopyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C8H12N2O2/c1-9(2)5-7-3-4-10(6-11)8(7)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
PCQYUVPFPITWJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1CCN(C1=O)C=O |
Origin of Product |
United States |
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